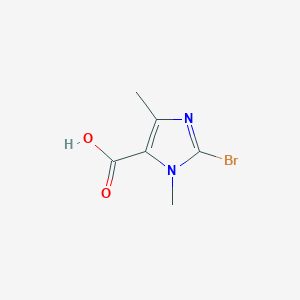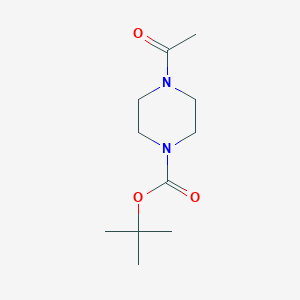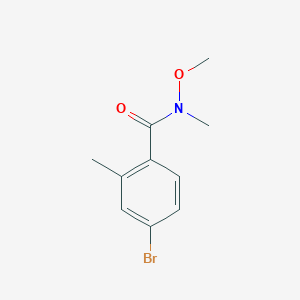
4-bromo-N-methoxy-N,2-dimethylbenzamide
概要
説明
4-bromo-N-methoxy-N,2-dimethylbenzamide is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 . It is commonly used in the field of chemistry for various applications .
Synthesis Analysis
The synthesis of this compound can be achieved from Benzoyl chloride, 4-bromo-2-methyl- and N,O-Dimethylhydroxylamine hydrochloride . The exact process and conditions for this synthesis may vary depending on the specific requirements of the experiment .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a bromine atom at the 4-position and methoxy and dimethyl groups attached to the nitrogen atom . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The specific chemical reactions involving this compound would depend on the conditions and reagents used. As a benzamide derivative, it may undergo reactions typical of this class of compounds, such as nucleophilic substitution reactions at the bromine position or reactions involving the carbonyl group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 377.1±35.0 °C and a predicted density of 1.406±0.06 g/cm3 . These properties can influence how the compound behaves in different environments and how it can be manipulated in the laboratory .科学的研究の応用
Metabolism Studies :
- Kanamori et al. (2002) conducted a study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, a compound structurally related to 4-bromo-N-methoxy-N,2-dimethylbenzamide. This study contributes to understanding the metabolic pathways and potential implications for similar compounds (Kanamori et al., 2002).
Synthesis and Characterization :
- Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, which include structures similar to this compound. These compounds have potential applications in photodynamic therapy, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Applications in Photodynamic Therapy :
- The aforementioned study by Pişkin et al. (2020) also highlights the importance of these compounds in photodynamic therapy, demonstrating their effectiveness in producing singlet oxygen, a crucial factor in this type of cancer treatment.
Chemical Properties and Potential Applications :
- Xu and He (2010) discussed the synthesis of 2-bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents. The study provides insight into the synthetic pathways that could be relevant for derivatives of this compound (Wei-Ming Xu & Hong-Qiang He, 2010).
Chemical Synthesis and Reactions :
- Martins (2002) conducted research on the synthesis of certain bromo and methoxy-substituted compounds, which could provide valuable insights into the chemical behavior and potential applications of this compound (Martins, 2002).
Potential in Drug Synthesis :
- The synthesis of glibenclamide analogues, as studied by Ahmadi et al. (2014), involves compounds structurally similar to this compound. This research indicates potential pathways for synthesizing new pharmaceutical compounds (Ahmadi, Khalili, Khatami, Farsadrooh, & Nahri-Niknafs, 2014).
Safety and Hazards
While specific safety and hazard information for 4-bromo-N-methoxy-N,2-dimethylbenzamide was not found in the search results, general safety measures should always be followed when handling chemical substances. This includes avoiding contact with skin and eyes, ensuring adequate ventilation, and using personal protective equipment .
作用機序
Target of Action
It is known that benzamides, a class of compounds to which this molecule belongs, can interact with various targets, including enzymes and receptors .
Mode of Action
Benzamides, in general, can act as inhibitors or activators depending on their specific targets . They can bind to their targets, leading to conformational changes that can either enhance or inhibit the function of the target .
Biochemical Pathways
Benzamides can influence various biochemical pathways depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-bromo-N-methoxy-N,2-dimethylbenzamide . These factors can affect the compound’s solubility, stability, and interactions with its targets.
特性
IUPAC Name |
4-bromo-N-methoxy-N,2-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7-6-8(11)4-5-9(7)10(13)12(2)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTHMRPWEAXRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280020 | |
| Record name | 4-Bromo-N-methoxy-N,2-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178313-45-6 | |
| Record name | 4-Bromo-N-methoxy-N,2-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178313-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-methoxy-N,2-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


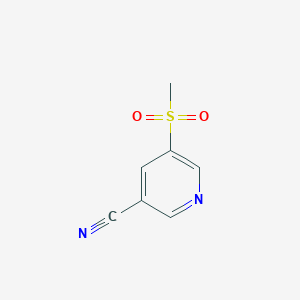
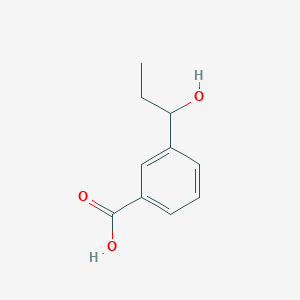

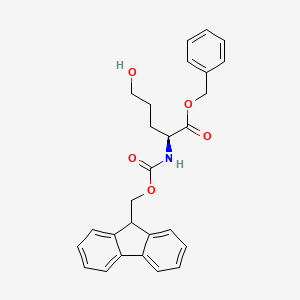


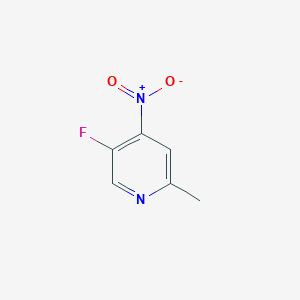
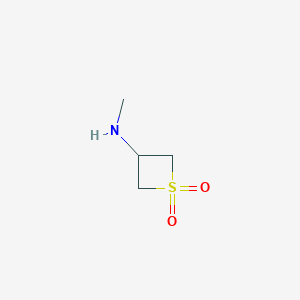
![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)
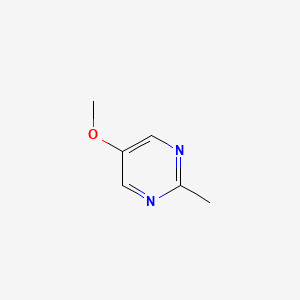
![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B3110097.png)
